Piperazin-1-yl-o-tolyl-methanone hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of its molecular structure. The preferred IUPAC name for this compound is 1-(2-methylbenzoyl)piperazine hydrochloride , which precisely describes the substitution pattern and salt formation. This nomenclature clearly indicates the presence of a 2-methylbenzoyl group (ortho-tolyl methanone) attached to the nitrogen atom at position 1 of the piperazine ring, with the hydrochloride designation specifying the protonated ammonium salt form.
Alternative systematic names documented in chemical databases include piperazin-1-yl(o-tolyl)methanone hydrochloride and (2-methylphenyl)-piperazin-1-ylmethanone hydrochloride. These nomenclature variations maintain chemical accuracy while emphasizing different structural aspects of the molecule. The Chemical Abstracts Service has assigned the unique registry number 691394-24-8 to this compound, providing definitive identification in scientific literature and commercial applications.
The systematic naming convention also extends to related positional isomers, with the meta-substituted analog designated as 1-(3-methylbenzoyl)piperazine hydrochloride, demonstrating the importance of positional specificity in chemical nomenclature. This distinction becomes crucial when considering structure-activity relationships and chemical synthesis pathways.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₁₂H₁₇ClN₂O , representing a precise stoichiometric composition that defines its chemical identity. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 240.73 grams per mole.
The stoichiometric analysis reveals the compound consists of a neutral organic base with molecular formula C₁₂H₁₆N₂O and a single equivalent of hydrochloric acid, forming the hydrochloride salt. This salt formation occurs through protonation of one of the nitrogen atoms in the piperazine ring, typically the unsubstituted nitrogen, creating a stable crystalline form suitable for storage and handling.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Elemental Composition | C: 59.87%, H: 7.12%, Cl: 14.73%, N: 11.64%, O: 6.64% |
| Chemical Family | Piperazine derivative, aromatic amide hydrochloride |
| CAS Registry Number | 691394-24-8 |
The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: 1S/C12H16N2O.ClH/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H. The corresponding InChI Key, ARDVFPDZJANQRK-UHFFFAOYSA-N, serves as a condensed identifier for database searches and chemical informatics applications.
Crystallographic Data and Three-Dimensional Conformational Analysis
Crystallographic investigations of structurally related piperazinium chloride salts provide valuable insights into the three-dimensional arrangement of this compound. Studies of 4-(o-tolyl)piperazin-1-ium chloride, a closely related compound, reveal that the piperazin-1-ium ring adopts a characteristic chair conformation with the aromatic ring positioned in a pseudo-equatorial orientation.
The crystal structure analysis demonstrates that the dihedral angle between the benzene ring and the mean plane of the piperazin-1-ium ring measures 51.22 degrees with a standard deviation of 0.06 degrees. This specific angular relationship indicates a non-planar molecular geometry that influences the compound's physical properties and potential biological interactions. The chair conformation of the piperazine ring represents the most thermodynamically stable arrangement, minimizing steric hindrance between substituents.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.1572(2) Å, b = 11.2821(3) Å, c = 12.4256(3) Å |
| Unit Cell Volume | 1143.53(5) ų |
| Dihedral Angle (Benzene-Piperazine) | 51.22(6)° |
| Molecular Conformation | Chair (piperazine ring) |
The puckering parameters for the piperazine ring in related structures show Q = 0.5859 Å, θ = 173.86°, and φ = 3.0°, confirming the chair conformation. These geometric parameters provide quantitative measures of ring distortion and conformational preferences. The average carbon-nitrogen bond distances within the piperazin-1-ium moiety measure 1.4653 Å, while carbon-carbon bonds average 1.5082 Å, values consistent with typical saturated heterocyclic systems.
Hydrogen bonding patterns in the crystal structure involve N-H···Cl interactions that link molecules into extended chains, contributing to crystal stability and influencing physical properties such as melting point and solubility. Additional weak C-H···π interactions between aromatic rings may also contribute to the overall crystal packing arrangement.
Tautomeric and Stereochemical Considerations
The structural analysis of this compound reveals limited opportunities for tautomeric interconversion due to the stabilized amide functionality and saturated heterocyclic system. The amide carbonyl group maintains its ketonic character without significant enol-keto tautomerism under normal conditions, as the aromatic substitution pattern favors the more stable ketonic form.
Stereochemical considerations primarily focus on the conformational flexibility of the piperazine ring and the rotational freedom around the carbon-nitrogen bond connecting the piperazine to the aromatic carbonyl system. The chair conformation of the piperazine ring can undergo ring-flipping processes, though these typically occur rapidly at room temperature and do not result in isolable stereoisomers.
The ortho-methyl substitution on the benzene ring introduces steric constraints that influence the preferred rotational conformers around the amide bond. Nuclear magnetic resonance studies of related compounds suggest that rotation around the carbon-nitrogen amide bond may be restricted, potentially leading to observable conformational isomers at lower temperatures. However, under standard conditions, these rotational barriers do not typically result in separable conformational isomers.
The hydrochloride salt formation occurs preferentially at the unsubstituted nitrogen atom of the piperazine ring, as this site exhibits higher basicity compared to the nitrogen atom bearing the aromatic carbonyl substituent. This selective protonation creates a single ionic form without significant tautomeric complexity, contributing to the compound's chemical stability and well-defined physical properties.
Properties
IUPAC Name |
(2-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDVFPDZJANQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375163 | |
| Record name | Piperazin-1-yl-o-tolyl-methanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691394-24-8 | |
| Record name | Piperazin-1-yl-o-tolyl-methanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 691394-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation Reaction
The core step involves the nucleophilic substitution or acylation of piperazine at the nitrogen atom with an o-tolyl methanone derivative (typically an acid chloride or activated ester). The reaction is generally conducted under the following conditions:
- Solvent: An inert organic solvent such as dichloromethane or toluene is used to dissolve reactants.
- Base: A tertiary amine base like triethylamine is added to neutralize the hydrogen chloride formed during acylation.
- Temperature: The reaction temperature is maintained typically between 20°C to 50°C to control the reaction rate and avoid side reactions.
- Reaction time: Stirring for several hours (up to 4 hours) ensures completion.
After the reaction, the mixture is worked up by aqueous washes to remove inorganic salts and unreacted materials.
Detailed Experimental Procedure (Based on Patent US8569498B2 and WO2010070371A1)
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve piperazine and o-tolyl methanone derivative in dichloromethane or toluene | Room temperature (20-25°C), stirring for 30 min | Homogeneous solution ready for reaction |
| 2 | Add triethylamine dropwise to neutralize HCl formed during acylation | 20-50°C, stirring for 3-4 hours | Formation of piperazin-1-yl-o-tolyl-methanone free base |
| 3 | Separate organic phase and wash with water and brine | Ambient temperature | Removal of inorganic impurities |
| 4 | Evaporate solvent under reduced pressure | Below 50°C | Concentrated free base residue |
| 5 | Treat free base with hydrochloric acid in isopropanol or similar solvent | Room temperature | Formation of hydrochloride salt precipitate |
| 6 | Filter, wash with cold solvent, and dry under vacuum | 40-50°C | Pure this compound |
Research Findings and Optimization Notes
- Phase Transfer Catalysts: Some methods employ phase transfer catalysts to enhance reaction rates in biphasic systems, improving yield and purity.
- Temperature Control: Maintaining temperatures below 50°C during drying prevents decomposition of the hydrochloride salt.
- Solvent Choice: Dichloromethane and toluene are preferred for their inertness and ease of removal; however, greener solvents are under investigation for scalability.
- Yield: Optimized procedures report yields up to 90% of the hydrochloride salt with melting points around 203-205 °C, indicative of high purity.
- Purification: Recrystallization from suitable solvents can further enhance the purity and crystallinity of the final product.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Piperazine, o-tolyl methanone derivative (acid chloride) | High purity reagents recommended |
| Solvent | Dichloromethane, toluene | Inert, easy to remove |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction temperature | 20-50 °C | Controls reaction rate and side products |
| Reaction time | 3-4 hours | Ensures complete conversion |
| Phase transfer catalyst | Optional | Enhances biphasic reaction efficiency |
| Hydrochloric acid addition | Stoichiometric to slight excess | For salt formation |
| Drying temperature | ≤ 50 °C | Prevents decomposition |
| Yield | Up to 90% | High yield with optimized conditions |
| Melting point (hydrochloride) | 203-205 °C | Indicates product purity |
Chemical Reactions Analysis
Types of Reactions: Piperazin-1-yl-o-tolyl-methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activities of Piperazin-1-yl-o-tolyl-methanone hydrochloride are primarily attributed to its piperazine core. Research indicates several potential applications:
Antibacterial Activity
This compound has been utilized in the synthesis of novel derivatives that exhibit promising antibacterial properties. For instance, one study reported that synthesized derivatives showed significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL.
Anti-inflammatory and Anticancer Properties
Research has indicated that derivatives of this compound may inhibit poly (ADP-ribose) polymerase (PARP) activity in human breast cancer cells, suggesting potential therapeutic effects in oncology . Compounds derived from similar structures have shown enhanced cleavage of PARP and increased apoptosis in cancer cell lines.
Endocrinological Applications
The compound has also been investigated for its role as a non-selective α-adrenoceptor antagonist, impacting triglyceride and glucose levels in plasma during chronic administration studies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies have shown that modifications to the piperazine ring can significantly influence biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Piperazine | Simple piperazine ring | Basic structure without substituents |
| 1-(2-Methylphenyl)piperazine | Methylphenyl group on piperazine | Enhanced lipophilicity |
| 4-(o-Tolyl)piperazine | Substituted at position 4 | Different substitution pattern affects activity |
| Piperazin-1-yl-o-tolyl-methanone | Methanone functional group | Distinct therapeutic applications |
This table highlights how structural variations can lead to different pharmacological profiles, emphasizing the importance of SAR studies in drug design.
Case Studies
Several case studies demonstrate the practical applications of this compound:
Synthesis of Antibacterial Agents
In one study, derivatives synthesized from this compound were tested against various bacterial strains, leading to the identification of several candidates with significant antibacterial activity.
Inhibition Studies on Cancer Cells
Research focusing on PARP inhibitors revealed that specific derivatives could inhibit PARP activity effectively, showing promise as new drug candidates for cancer treatment .
Mechanism of Action
The mechanism by which Piperazin-1-yl-o-tolyl-methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, modulating biological processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares Piperazin-1-yl-o-tolyl-methanone hydrochloride with key analogues, focusing on substituents, molecular properties, and applications:
Key Differences and Implications
- Piperidin-3-yl and 4-methylpiperazine substituents (as in CAS 1217120-39-2) modify basicity, influencing solubility and interaction with biological targets .
- Synthetic Routes: The target compound’s synthesis likely involves acylation of piperazine with o-tolyl carbonyl chloride, similar to methods used for 1-(1-aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., chloroacetyl chloride intermediates) . In contrast, pyrazin-2-yl derivatives (CAS 1185312-60-0) may require coupling reactions with heterocyclic amines .
Research Findings and Industrial Relevance
- Solubility and Stability : Hydrochloride salts (common across all compounds) enhance aqueous solubility, critical for formulation. However, o-tolyl’s hydrophobicity may reduce solubility compared to pyridinyl derivatives .
- Regulatory Considerations : Industrial-grade production (≥90% purity) meets standards for intermediates, but lab-grade (≥98%) is required for precise research .
- Market Availability : ECHEMI lists over 5,210 suppliers for the target compound, reflecting its demand in bulk pharmaceutical manufacturing .
Biological Activity
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 240.74 g/mol. The compound features a piperazine ring, an o-tolyl group, and a methanone functional group, which are critical for its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study involving the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, one compound demonstrated good activity against Bacillus subtilis and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL.
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 500 |
| Compound B | Staphylococcus aureus | 500 |
| Compound C | E. coli | 800 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study evaluated the effects of this compound on rat plasma triglycerides and glucose levels after chronic administration. Results indicated a significant reduction in these levels, suggesting potential applications in metabolic disorders.
This compound functions primarily through interactions with various biological targets:
- Adrenoceptor Binding : The compound has shown affinity for α-adrenoceptors, which are implicated in various physiological responses including vasoconstriction and neurotransmitter release. Radioligand binding assays confirmed its non-selective antagonistic activity on both α1 and α2 adrenoceptors.
- Poly (ADP-Ribose) Polymerase (PARP) Inhibition : Related studies on similar compounds have highlighted their ability to inhibit PARP activity, which is crucial for DNA repair mechanisms. This inhibition could potentially lead to increased apoptosis in cancer cells .
Synthesis and Evaluation of Derivatives
A series of derivatives based on this compound have been synthesized to explore structure-activity relationships (SAR). For instance:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Piperazin-1-yl-o-tolyl-methanone hydrochloride, and what experimental parameters influence yield?
- Methodology : A common approach involves condensation of piperazine derivatives with substituted aromatic carbonyl precursors. For example, reacting o-tolyl acid chloride with piperazine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane, followed by hydrochloric acid salt formation . Optimization of reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for piperazine:carbonyl precursor) is critical to achieving yields >75%. Post-synthesis purification via recrystallization (ethanol/water) ensures high purity.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity, with piperazine protons appearing as multiplet signals (δ 2.5–3.5 ppm) and aromatic protons (o-tolyl) as singlet/multiplet (δ 6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection (254 nm) and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30) to assess purity (>98%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Perform reactions in a fume hood to avoid inhalation of hydrochloride vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers identify and quantify impurities in this compound?
- Methodology :
- Impurity Profiling : Use gradient HPLC (C8 column, 0.1% ammonium acetate:methanol) coupled with mass spectrometry (LC-MS) to detect byproducts like unreacted o-tolyl intermediates or N-oxide derivatives. Reference standards (e.g., EP/BP impurities) aid in peak identification .
- Quantitative Analysis : Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R² > 0.995) and precision (%RSD < 2.0) across 0.1–5.0 µg/mL ranges .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal stress (60°C/75% RH) for 48 hours. Monitor degradation via HPLC to identify labile sites (e.g., piperazine ring oxidation) .
- pH-Dependent Solubility : Use potentiometric titration (pKa determination) to design buffered formulations that minimize hydrolysis. Stability is maximized at pH 4–6 .
Q. How does structural modification of the piperazine ring affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl or phenyl substituents on the piperazine nitrogen. Evaluate antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) and cytotoxicity (MTT assay on HEK-293 cells). Enhanced lipophilicity (logP > 2.5) correlates with improved membrane penetration .
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition) to correlate conformational flexibility (torsion angles) with receptor binding affinity .
Q. What advanced chromatographic methods validate synthetic batches for regulatory compliance?
- Methodology :
- Chiral Separation : Use a Chiralpak AD-H column (heptane:isopropanol, 90:10) to resolve enantiomeric impurities if asymmetric synthesis is employed .
- Method Validation : Include system suitability tests (theoretical plates > 2000, tailing factor < 2.0) and robustness testing (flow rate ±0.1 mL/min, column temperature ±2°C) per USP <621> guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
